Ethyl 4-{[(2,4-dioxo-1,5-dioxaspiro[5.5]undec-3-ylidene)methyl]amino}benzoate
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Overview
Description
Ethyl 4-{[(2,4-dioxo-1,5-dioxaspiro[55]undec-3-ylidene)methyl]amino}benzoate is a complex organic compound characterized by its unique spiro structure
Mechanism of Action
Target of Action
It’s known that the compound undergoes cycloreversion to form the fluoro (hetero)aryl ketene .
Mode of Action
Ethyl 4-{[(2,4-dioxo-1,5-dioxaspiro[5.5]undec-3-ylidene)methyl]amino}benzoate undergoes a process called cycloreversion . This process results in the formation of a fluoro (hetero)aryl ketene . The fluoro (hetero)aryl ketene then undergoes efficient coupling with nucleophiles .
Biochemical Pathways
The compound’s ability to undergo cycloreversion and form a fluoro (hetero)aryl ketene, which can efficiently couple with nucleophiles, suggests that it may be involved in various biochemical reactions .
Result of Action
The compound’s ability to form a fluoro (hetero)aryl ketene that can efficiently couple with nucleophiles suggests that it may have significant effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[(2,4-dioxo-1,5-dioxaspiro[5.5]undec-3-ylidene)methyl]amino}benzoate typically involves a multi-step process. One common method includes the reaction of 2,4-dioxo-1,5-dioxaspiro[5.5]undecane with ethyl 4-aminobenzoate under specific conditions to form the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(2,4-dioxo-1,5-dioxaspiro[5.5]undec-3-ylidene)methyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoate moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 4-{[(2,4-dioxo-1,5-dioxaspiro[5.5]undec-3-ylidene)methyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-{[(2,4-dioxo-1,5-dioxaspiro[5.5]undec-3-ylidene)methyl]amino}benzoate: shares similarities with other spiro compounds, such as spiro[5.5]undecane derivatives.
Spiro[5.5]undecane: A parent compound with a similar spiro structure but different functional groups.
Spiro[5.5]undecane-1,3-dioxane: Another derivative with a different heterocyclic ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and spiro structure, which confer distinct chemical and biological properties not found in other similar compounds.
This detailed article provides a comprehensive overview of Ethyl 4-{[(2,4-dioxo-1,5-dioxaspiro[55]undec-3-ylidene)methyl]amino}benzoate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 4-[(2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO6/c1-2-24-16(21)13-6-8-14(9-7-13)20-12-15-17(22)25-19(26-18(15)23)10-4-3-5-11-19/h6-9,12,20H,2-5,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPIFLDFZUCYGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC=C2C(=O)OC3(CCCCC3)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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